ethyl 4-hydroxy-4-methylpent-2-ynoate
Overview
Description
ethyl 4-hydroxy-4-methylpent-2-ynoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes a hydroxyl group, a methyl group, and a triple bond, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-4-methylpent-2-ynoate can be achieved through various synthetic routes. One common method involves the esterification of 4-Hydroxy-4-methyl-pent-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-hydroxy-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Methyl-2-oxo-pent-2-ynoic acid ethyl ester.
Reduction: Formation of 4-Hydroxy-4-methyl-pent-2-ene-1-ol ethyl ester.
Substitution: Formation of 4-Halo-4-methyl-pent-2-ynoic acid ethyl ester.
Scientific Research Applications
ethyl 4-hydroxy-4-methylpent-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-methylpent-2-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The triple bond and ester group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-pent-2-ynoic acid: The parent acid of the ester.
4-Hydroxy-4-methyl-pent-2-ene-1-ol: A reduced form of the ester.
4-Halo-4-methyl-pent-2-ynoic acid ethyl ester: A substituted derivative of the ester
Uniqueness
ethyl 4-hydroxy-4-methylpent-2-ynoate is unique due to its combination of functional groups, including the hydroxyl group, methyl group, and triple bond. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
72601-11-7 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-methylpent-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-4-11-7(9)5-6-8(2,3)10/h10H,4H2,1-3H3 |
InChI Key |
PZMYUPRWUMOPNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(C)(C)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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